molecular formula C21H20Cl2O3 B10856056 Permethrin-d9

Permethrin-d9

Cat. No.: B10856056
M. Wt: 400.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-MFPZSLDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Permethrin-d9 is a deuterated form of permethrin, a synthetic pyrethroid insecticide. It is primarily used as an internal standard for the quantification of permethrin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

Permethrin-d9 is synthesized by incorporating deuterium atoms into the permethrin molecule. The synthesis involves the esterification of 3-phenoxybenzyl alcohol-d9 with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid . The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The final product is formulated as a solution in acetonitrile for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Permethrin-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .

Mechanism of Action

Permethrin-d9, like permethrin, acts on the nervous system of insects by disrupting the sodium channel current. This disruption leads to delayed repolarization and paralysis of the pests . The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses . The deuterium atoms in this compound do not alter its mechanism of action but provide a means to track and quantify the compound in various studies.

Properties

Molecular Formula

C21H20Cl2O3

Molecular Weight

400.3 g/mol

IUPAC Name

[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

RLLPVAHGXHCWKJ-MFPZSLDBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])COC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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